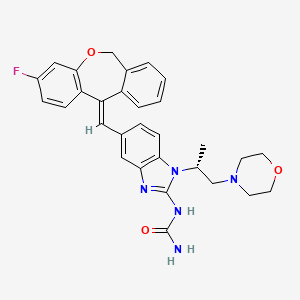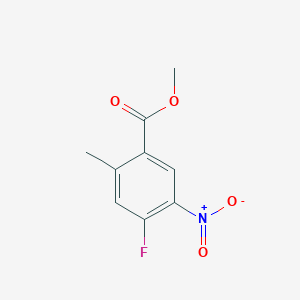
Biotin-PEG3-CH2COOH
Descripción general
Descripción
Biotin-PEG3-CH2COOH is a PEG-based PROTAC linker . It is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids . It plays a role in the Kreb cycle, which is the process in which energy is released from food .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C18H31N3O7S . The InChI code is 1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of this compound is 433.52 . The exact mass is 433.19 .Aplicaciones Científicas De Investigación
Biomimetic Surface Engineering
Biotin-PEG3-CH2COOH derivatives, such as Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin), are utilized in the engineering of biomimetic surfaces. These surfaces are crafted to mimic biological systems and are instrumental in studying biomolecular interactions, particularly between biotin and proteins like avidin. The incorporation of biotin into PLA-PEG polymers does not compromise the polymer's physicochemical properties, ensuring the biotin moieties retain their molecular recognition capabilities. This application is crucial in developing surfaces that can rapidly undergo modifications to resemble biological environments, facilitating a wide range of biomedical research (Salem et al., 2001).
Diagnostic Enhancements
Biotin-PEG derivatives are also pivotal in enhancing diagnostic methodologies. For instance, biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes have been developed for the simultaneous detection of proteins and nucleic acids from a single sample. These probes demonstrate the potential for high-sensitivity assays, crucial for early-stage disease detection and management. The ability to detect multiple classes of biomarkers in the same sample could revolutionize clinical diagnostics, making these probes valuable tools in biomedical research (Scott et al., 2017).
Targeted Drug Delivery
In the realm of targeted drug delivery, this compound derivatives are employed to enhance the specificity and efficiency of drug carriers. Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been designed to selectively eliminate cancer cells by enhancing cancer cell uptake through receptor-mediated endocytosis. These micelles can respond to specific stimuli, such as protease secreted by cancer cells, to release anticancer drugs in a targeted manner, thereby reducing side effects and improving therapeutic outcomes (Chen et al., 2015).
Mecanismo De Acción
Target of Action
Biotin-PEG3-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that it is designed to degrade .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the target protein. As a PROTAC linker, this compound can be used to degrade a variety of proteins, each of which may be involved in different biochemical pathways .
Pharmacokinetics
As a protac linker, it is likely to have good cell permeability and stability . The ADME properties of the final PROTAC molecule will depend on the properties of the target ligand and the E3 ligase ligand .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC can be affected by the presence of competing ligands, the expression levels of the target protein and E3 ligase, and the activity of the proteasome . Additionally, factors such as pH and temperature can also influence the action of this compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Biotin-PEG3-CH2COOH plays a significant role in biochemical reactions. The PEG component of this compound enhances the water solubility of the compound .
Cellular Effects
This compound can influence various types of cells and cellular processes. Biotin is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The PEG component can influence cell function by enhancing the stability and solubility of biotin, thereby facilitating its cellular uptake .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Biotin acts as a coenzyme in critical biochemical processes . The PEG component of this compound, being a PROTAC linker, can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, positive effects on milk yield of dairy cows are described for daily doses of 10–20 mg biotin .
Metabolic Pathways
This compound is involved in several metabolic pathways. Biotin acts as a coenzyme for carboxylases, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Biotin transporters, which belong to the bacterial energy coupling factor (ECF) family of vitamin transporters, facilitate the uptake of biotin .
Subcellular Localization
Biotin-based proximity labeling (PL) has been used to map the protein composition of cellular compartments at high spatiotemporal resolution .
Propiedades
IUPAC Name |
2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKSJSRBNCFAS-ZQIUZPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)
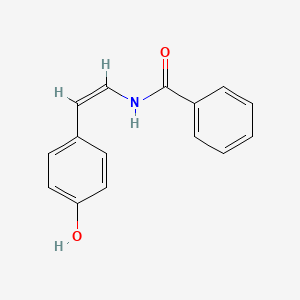
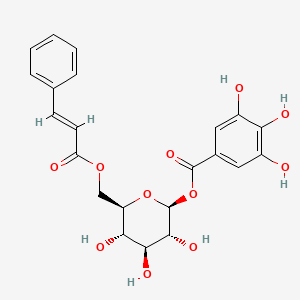
![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)
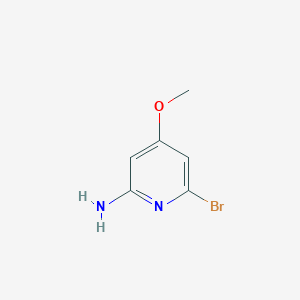
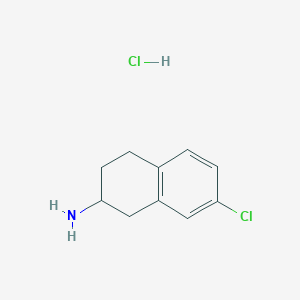
![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)
![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)

